molecular formula C14H18ClFO B1328076 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane CAS No. 898761-10-9

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane

Cat. No.: B1328076
CAS No.: 898761-10-9
M. Wt: 256.74 g/mol
InChI Key: XOKAZFAUZONDJP-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a heptane chain terminating in a ketone group

Preparation Methods

The synthesis of 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and can lead to more efficient production of the compound.

Chemical Reactions Analysis

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane include other substituted phenyl ketones with varying functional groups. These compounds may share similar chemical properties but differ in their specific reactivity and applications. For example, compounds with different halogen substitutions (e.g., bromo or iodo) may exhibit different reactivity patterns and biological activities.

Properties

IUPAC Name

7-chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFO/c1-11-10-12(7-8-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAZFAUZONDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645155
Record name 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-10-9
Record name 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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